Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Description
Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 3, a cyano group at position 5, and a methyl benzoate moiety at position 3. Its synthesis typically involves multicomponent reactions (MCRs), as seen in analogous pyranopyrazole derivatives, which allow efficient construction of the core structure with high atom economy .
Properties
IUPAC Name |
methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-4H-pyrano[2,3-c]pyrazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-12-18-19(13-6-8-14(9-7-13)22(28)29-2)17(11-24)20(25)30-21(18)27(26-12)16-5-3-4-15(23)10-16/h3-10,19H,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJUOHPYKQJKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(=O)OC)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including various functional groups such as amino and cyano moieties, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.82 g/mol. The compound features a pyrano[2,3-c]pyrazole core that enhances its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.82 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 595.3 °C |
| LogP | 4.82 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In vitro tests have demonstrated significant activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against various strains, indicating potent antibacterial properties comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on dihydropyrano[2,3-c]pyrazoles revealed that certain derivatives act as partial agonists for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is implicated in adipocyte differentiation and metabolic regulation. These findings suggest that the compound could play a role in cancer treatment by modulating metabolic pathways associated with tumor growth .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Studies report significant inhibition of pro-inflammatory cytokines and stabilization of red blood cell membranes in the presence of this compound, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors involved in critical pathways:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : As a PPARγ partial agonist, it may influence gene expression related to fat metabolism and inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of various dihydropyrano[2,3-c]pyrazole derivatives that were structurally varied to assess their biological activity. The lead compound demonstrated high affinity for PPARγ with an IC50 value of 0.03 mM while showing limited adipocyte differentiation induction. This suggests that structural modifications can significantly impact the biological profile of these compounds .
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
Research indicates that derivatives of methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate exhibit significant activity against various cancer cell lines. The compound's mechanism of action may involve the modulation of specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest .
2. Antimicrobial Properties:
The compound has shown promising results in antimicrobial assays against a range of microbial strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
3. Anti-inflammatory Effects:
In silico studies have suggested that this compound may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a candidate for further development in treating inflammatory diseases .
Material Science Applications
Due to its unique chemical structure, this compound also finds applications in material science. Its ability to participate in various chemical reactions makes it a valuable target for synthetic chemists interested in developing new materials with specific properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Exhibits significant activity against cancer cell lines through targeted molecular interactions. |
| Antimicrobial Properties | Effective against various microbial strains by disrupting cell membranes or metabolic pathways. |
| Anti-inflammatory Effects | Potential inhibitor of inflammatory enzymes; promising for treating inflammatory diseases. |
| Material Science | Valuable for developing new materials due to its reactivity and structural uniqueness. |
Chemical Reactions Analysis
Four-Component Reaction (4-CR)
A representative synthesis involves:
-
Reactants :
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3-Chlorophenylhydrazine
-
Ethyl acetoacetate (for pyrazolone formation)
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4-Methoxybenzaldehyde
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Malononitrile
-
-
Conditions :
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization (Figure 1).
Table 1 : Optimization of Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | EtOH/H₂O | 60 | 78 |
| Morpholine | EtOH/H₂O | 60 | 65 |
| CTACl | H₂O | 80 | 72 |
| HMS/Pr-Xa-Ni | EtOH/H₂O | 50 | 85 |
Nucleophilic Substitution at the Cyano Group
The 5-cyano group undergoes hydrolysis to form carboxylic acid derivatives:
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Reaction : Treatment with 10% H₂SO₄ at 100°C for 6 hours converts the cyano group to a carboxylic acid, yielding Methyl 4-[6-amino-1-(3-chlorophenyl)-3-methyl-5-carboxy-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate (Yield: 68%) .
Electrophilic Aromatic Substitution
The 3-chlorophenyl substituent participates in halogen-directed electrophilic reactions:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the para position relative to chlorine (Yield: 52%) .
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Sulfonation : Forms a sulfonic acid derivative with oleum (Yield: 45%) .
Pyrazolopyrimidine Hybrids
Condensation with formamidine acetate in acetic acid yields pyrazolopyrimidine derivatives, which exhibit anticancer activity:
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Example Derivative : Methyl 4-[6-(pyrimidin-2-ylamino)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Table 2 : Anticancer Activity of Derivatives
| Derivative | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| Pyrazolopyrimidine hybrid | HepG2: 4.2 | S-phase cell cycle arrest |
| Carboxylic acid analog | MCF7: 8.7 | Caspase-3 activation |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (254 nm) for 24 hours results in 40% decomposition, primarily via cleavage of the pyrano ring .
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Thermal Stability : Stable up to 200°C; decomposes above 220°C with release of cyanogen gas (TGA-DSC data) .
Comparative Analysis with Structural Analogs
Table 3 : Reactivity Comparison with Analogous Compounds
| Compound | Cyano Reactivity | Chlorophenyl Reactivity |
|---|---|---|
| Target compound | High | Moderate |
| 3-Methyl-1-phenylpyrano[2,3-c]pyrazole | Low | High |
| 5-Amino-4-cyanopyrazole | Very high | N/A |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyranopyrazole derivatives exhibit significant variations in pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Physicochemical Properties
- Substituent Position and Type: The 3-chlorophenyl group in the target compound contrasts with derivatives bearing 2-chlorophenyl (e.g., 3s in ), 4-chlorophenyl (e.g., 3t in ; 5c in ), or 3-methoxyphenyl (e.g., 5c in ) groups. The methyl benzoate group at position 4 distinguishes the target compound from analogs with simpler aryl groups (e.g., 3s and 3t in ) or acetylated derivatives (e.g., 2 in ). This ester group may influence solubility and metabolic stability .
- () 2-chlorophenyl, 3-methoxyphenyl 170.7–171.2 4-(4-chlorophenyl)-5-(4-fluorophenyl)-3-methyl... () 4-chlorophenyl, 4-fluorophenyl 199–200 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-methyl... () 4-fluorophenyl, 3-methoxyphenyl 195–197 Higher melting points in chlorophenyl derivatives (e.g., ) suggest stronger intermolecular interactions (e.g., halogen bonding) compared to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
